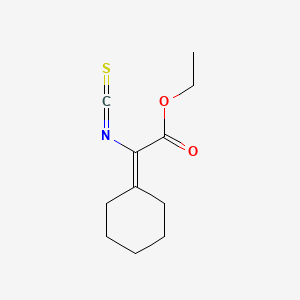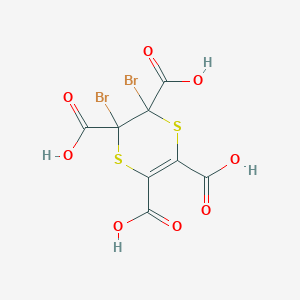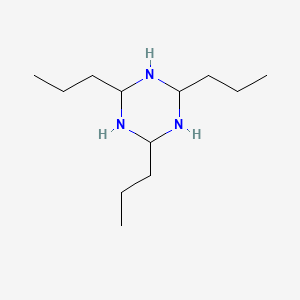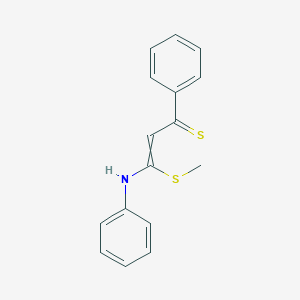
3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione is an organic compound with a complex structure that includes an aniline group, a methylsulfanyl group, and a phenylpropene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione typically involves multi-step organic reactions. One common method includes the reaction of aniline with a suitable alkylating agent to introduce the methylsulfanyl group. This is followed by the formation of the phenylpropene backbone through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of aniline derivatives .
科学的研究の応用
3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 3-Anilino-3-(4-methylphenyl)propanoic acid
- (E)-3-anilino-3-(methylsulfanyl)-2-(phenylsulfonyl)-2-propenenitrile
- 3-anilino-3-methylsulfanyl-2-pyridin-1-ium-1-ylprop-2-enenitrile, iodide
Uniqueness
3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
40952-62-3 |
|---|---|
分子式 |
C16H15NS2 |
分子量 |
285.4 g/mol |
IUPAC名 |
3-anilino-3-methylsulfanyl-1-phenylprop-2-ene-1-thione |
InChI |
InChI=1S/C16H15NS2/c1-19-16(17-14-10-6-3-7-11-14)12-15(18)13-8-4-2-5-9-13/h2-12,17H,1H3 |
InChIキー |
WDOYRNKGVXMSMF-UHFFFAOYSA-N |
正規SMILES |
CSC(=CC(=S)C1=CC=CC=C1)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


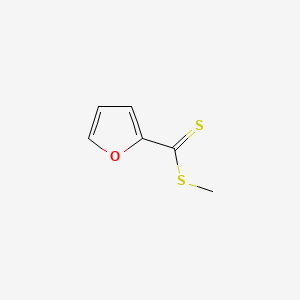
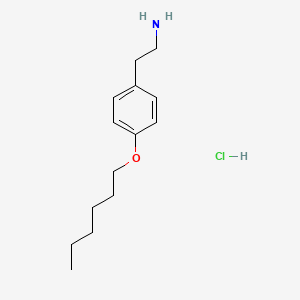
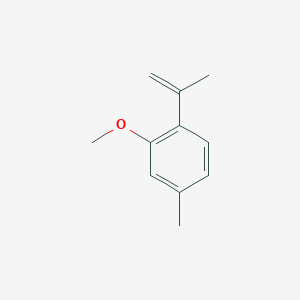

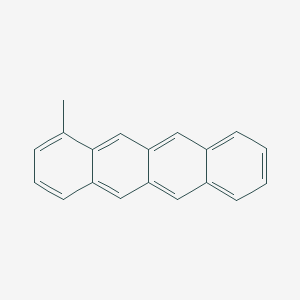

![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)
![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
